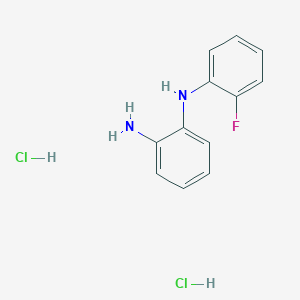

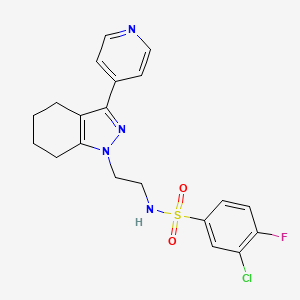

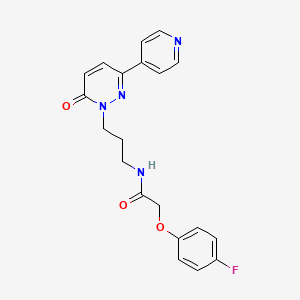

![molecular formula C17H13ClO6S B2661566 6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866347-86-6](/img/structure/B2661566.png)

6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one

カタログ番号 B2661566

CAS番号:

866347-86-6

分子量: 380.8

InChIキー: WHKJWWCIKDBZII-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there is no direct information available on the synthesis of “6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one”, related compounds have been synthesized using various methods . For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of alkyl boronic esters .科学的研究の応用

Environmental Impact and Degradation Studies :

- Chlorinated polyfluoroalkylether sulfonates, similar in structure to 6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one, have been studied for their environmental impact, particularly in relation to thyroid hormone disruption. These compounds have shown potential thyroid hormone disruption effects through competitive binding to transport proteins and activation of thyroid hormone receptors (Xin et al., 2018).

- The degradability of similar compounds under various advanced oxidation processes has been evaluated, revealing insights into their potential environmental breakdown and transformation into less harmful products (Yang et al., 2014).

Synthesis and Molecular Structures :

- Studies have focused on the synthesis of similar compounds, exploring their molecular structures and the reaction mechanisms involved. This includes research on the formation of tricyclic systems through photocatalytically triggered single-electron transfer and subsequent cyclization processes (Karreman et al., 2021).

- Research into the synthesis of various derivatives of chromen-2-one has been conducted, offering insights into potential applications in pharmaceuticals and material science (Igarashi et al., 2005).

Chemical Transformations and Catalysis :

- Various chemical transformations involving compounds similar to 6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one have been studied. This includes the exploration of reaction conditions for the efficient transformation of these compounds into useful derivatives (Chang & Tsai, 2018).

- Research into the catalytic synthesis of bioactive chromenes from various starting materials has been conducted, highlighting potential applications in the synthesis of biologically active compounds (Laluc et al., 2020).

特性

IUPAC Name |

6-chloro-3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO6S/c1-22-14-6-4-12(9-15(14)23-2)25(20,21)16-8-10-7-11(18)3-5-13(10)24-17(16)19/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKJWWCIKDBZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

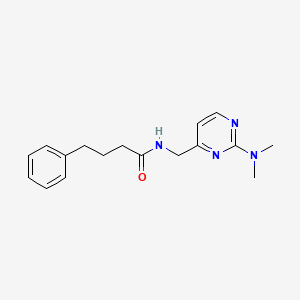

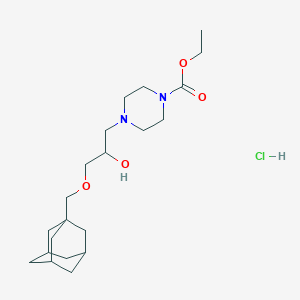

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide](/img/structure/B2661483.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

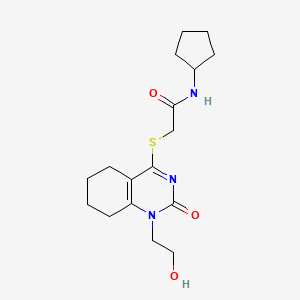

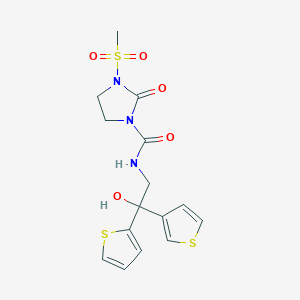

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)

![(1R,4S,7R,8S)-7-[(2E,4E)-hexa-2,4-dienoyl]-3-hydroxy-8-[(2S)-3-hydroxy-2,4-dimethyl-5-oxo-2,5-dihydrofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dien-1-ylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B2661498.png)

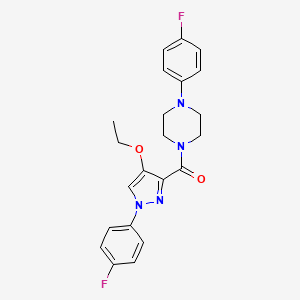

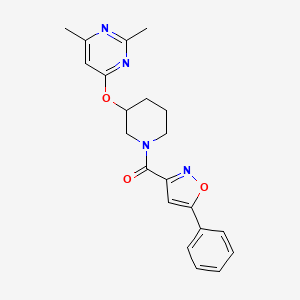

![(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2661499.png)